rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid
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Overview
Description
rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid is a complex organic compound featuring a cyclopentane ring substituted with a carboxylic acid group and a tert-butoxycarbonyl-protected amine group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxylic Acid Group: This can be achieved through oxidation reactions or by using carboxylation reagents.
Protection of the Amine Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine group, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or anhydrides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters, while reduction can yield alcohols.
Scientific Research Applications
rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to interact with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-aldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopentane ring, a carboxylic acid group, and a Boc-protected amine group, which provides a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C17H23NO4 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
(1R,3R)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-14-8-6-11(7-9-14)12-4-5-13(10-12)15(19)20/h6-9,12-13H,4-5,10H2,1-3H3,(H,18,21)(H,19,20)/t12-,13-/m1/s1 |
InChI Key |
OXFUMOGKRKDCLM-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)[C@@H]2CC[C@H](C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2CCC(C2)C(=O)O |
Origin of Product |
United States |
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